molecular formula C14H19N3O3 B3936717 4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide

4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide

Cat. No.: B3936717
M. Wt: 277.32 g/mol
InChI Key: SNFZKEONMFDHFI-UHFFFAOYSA-N
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Description

4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide typically involves the reaction of 2,5-dimethylaniline with a suitable acylating agent to form an intermediate, which is then reacted with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a precursor to pharmacologically active compounds.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide include other hydrazides and acylhydrazines, such as:

  • 4-(2-hydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide
  • 4-(2-acetylhydrazinyl)-N-(2-methylphenyl)-4-oxobutanamide

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-acetylhydrazinyl)-N-(2,5-dimethylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-4-5-10(2)12(8-9)15-13(19)6-7-14(20)17-16-11(3)18/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFZKEONMFDHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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